L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)
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Overview
Description
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an alanine residue, a phenylmethoxycarbonyl group, and a phenylalanyl group. This compound is often used in various chemical and biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) typically involves the protection of the amino group of alanine with a phenylmethoxycarbonyl group. This is followed by the coupling of the protected alanine with D-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with each step involving the protection and deprotection of functional groups to ensure the correct sequence and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenylmethoxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the protecting groups.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used to substitute the phenylmethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can result in the removal of protecting groups to yield free amino acids.
Scientific Research Applications
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of protein structure and function, as well as in enzyme assays.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without premature degradation. The compound’s effects are mediated through its ability to form stable peptide bonds and interact with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- L-Alanine, N-[O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-, phenyl ester
- L-Alanine, 3-amino-N-[(phenylmethoxy)carbonyl]
- L-Alanine, N-[(phenylmethoxy)carbonyl]-, [[2-(1,1-dimethylethoxy)-2-oxoethyl]imino]di-2,1-ethanediyl ester
Uniqueness
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific biochemical reactions and pathways that similar compounds may not be able to.
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17+/m0/s1 |
InChI Key |
LEJTXQOVOPDGHS-WMLDXEAASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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